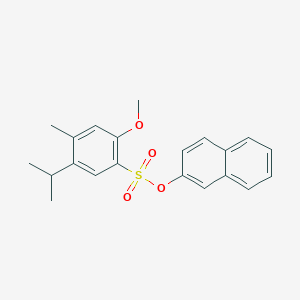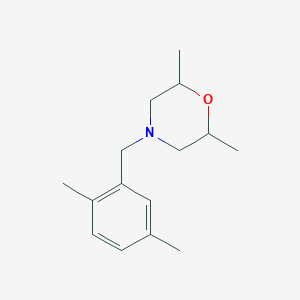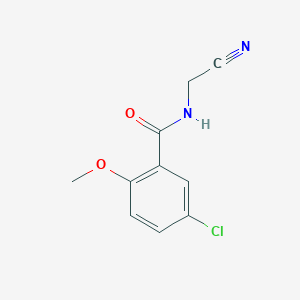![molecular formula C14H26ClNO B5106183 2-[(1-adamantylmethyl)amino]-1-propanol hydrochloride](/img/structure/B5106183.png)
2-[(1-adamantylmethyl)amino]-1-propanol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(1-adamantylmethyl)amino]-1-propanol hydrochloride, also known as AAPT or Memantine, is a medication that is used to treat Alzheimer's disease. It is a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist that regulates the activity of glutamate in the brain.
作用机制
The mechanism of action of 2-[(1-adamantylmethyl)amino]-1-propanol hydrochloride involves the regulation of glutamate activity in the brain. It acts as a non-competitive NMDA receptor antagonist, which means that it binds to a different site on the receptor than the neurotransmitter glutamate. This binding reduces the activity of glutamate, which is known to be involved in the development of neurodegenerative diseases such as Alzheimer's disease.
Biochemical and Physiological Effects:
2-[(1-adamantylmethyl)amino]-1-propanol hydrochloride has been shown to improve cognitive function and memory in patients with Alzheimer's disease. It has also been shown to have neuroprotective effects, reducing the damage caused by oxidative stress and inflammation in the brain. In addition, it has been found to have analgesic effects, reducing pain in animal models of chronic pain.
实验室实验的优点和局限性
One advantage of using 2-[(1-adamantylmethyl)amino]-1-propanol hydrochloride in lab experiments is that it has been extensively studied and has a well-established mechanism of action. However, one limitation is that it is a medication that is primarily used for therapeutic purposes, which may limit its use in certain types of experiments.
未来方向
For research on 2-[(1-adamantylmethyl)amino]-1-propanol hydrochloride include investigating its potential use in treating other neurological disorders such as Huntington's disease and amyotrophic lateral sclerosis (ALS). It may also be useful to explore its potential use in combination with other medications for the treatment of Alzheimer's disease. Finally, further research is needed to understand the long-term effects of using 2-[(1-adamantylmethyl)amino]-1-propanol hydrochloride, particularly in elderly patients.
合成方法
The synthesis of 2-[(1-adamantylmethyl)amino]-1-propanol hydrochloride involves the reaction of 1-adamantanecarboxylic acid with 2-amino-1-propanol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields the intermediate 1-(1-adamantyl)methylamino-2-hydroxypropane, which is then treated with hydrochloric acid to form the final product, 2-[(1-adamantylmethyl)amino]-1-propanol hydrochloride.
科学研究应用
2-[(1-adamantylmethyl)amino]-1-propanol hydrochloride has been extensively studied for its potential therapeutic applications in neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. It has also been investigated for its potential use in treating drug addiction and chronic pain.
属性
IUPAC Name |
2-(1-adamantylmethylamino)propan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO.ClH/c1-10(8-16)15-9-14-5-11-2-12(6-14)4-13(3-11)7-14;/h10-13,15-16H,2-9H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYJCDBJQXMEATD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NCC12CC3CC(C1)CC(C3)C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24816397 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{3-benzyl-5-[2-(ethylamino)-2-oxoethyl]-4-oxo-2-thioxo-1-imidazolidinyl}-4-bromobenzamide](/img/structure/B5106107.png)
![4-(2-methoxyethoxy)-1-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5106115.png)

![2-[(1,3-benzodioxol-5-yloxy)methyl]-N-ethyl-N-(2-methyl-2-propen-1-yl)-1,3-oxazole-4-carboxamide](/img/structure/B5106132.png)

![1-(3-cyclopentylpropanoyl)-N-[3-(5-methyl-1,3,4-thiadiazol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5106145.png)
![N-[2-(3,4-dimethoxyphenyl)-1-methylethyl]-4-morpholinamine](/img/structure/B5106149.png)
![5-{2-[2-(2-allylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5106160.png)
![2-(4-chlorophenyl)-N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5106163.png)
![5-{[(2-chloro-3-pyridinyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide](/img/structure/B5106173.png)

![N-[5-(butylthio)-1,3,4-thiadiazol-2-yl]-3,4-dichlorobenzamide](/img/structure/B5106198.png)

![2-[5-(2-methoxy-5-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5106223.png)